BenchChemオンラインストアへようこそ!

Opaviraline

HIV-1 Reverse Transcriptase NNRTI

Opaviraline (GW420867X, HBY-1293) is a discontinued Phase II quinoxaline NNRTI offering sub-nanomolar HIV-1 RT potency (IC50 0.002 µg/mL), quantified brain/CSF penetration, and a characterized resistance profile against single-, double-, and triple-mutated HIV-1 strains. Its primary research value is its potent, well-documented CYP3A4 induction—the liability that halted clinical development—making it an exceptional reference for DDI prediction, CYP induction mechanism studies, and in vitro/in vivo model validation. Procure high-purity Opaviraline for CNS distribution studies, resistance evolution research, or as a benchmark in RT enzyme assays.

Molecular Formula C14H17FN2O3
Molecular Weight 280.29 g/mol
CAS No. 178040-94-3
Cat. No. B1677335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpaviraline
CAS178040-94-3
Synonyms(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester
GW 420867X
GW420867X
Molecular FormulaC14H17FN2O3
Molecular Weight280.29 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F
InChIInChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1
InChIKeyKELNNWMENBUHNS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Opaviraline (GW420867X) Procurement Guide: Discontinued Quinoxaline NNRTI for Specialized HIV Research


Opaviraline (CAS: 178040-94-3; also known as GW420867X and HBY-1293) is a quinoxaline-class non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 reverse transcriptase [1]. The compound advanced to Phase II clinical trials in Germany, South Africa, and the United Kingdom before development was discontinued by Glaxo-Wellcome in 2001 [2]. Its chemical structure is defined as isopropyl (S)-2-ethyl-7-fluoro-3,4-dihydro-3-oxo-1(2H)-quinoxalinecarboxylate, with a molecular weight of 280.29 g/mol [1].

Opaviraline Cannot Be Interchanged: The Critical CYP3A4 Liability and Potency-Driven Research Applications


Opaviraline is a discontinued drug candidate with a singular, defining liability: it is a powerful inducer of cytochrome P450 3A4, which accelerates the metabolism of most other antiretroviral drugs and creates unacceptable drug-drug interaction risks for combination therapy [1]. This property directly led to its withdrawal from clinical development [1]. Therefore, Opaviraline cannot serve as a substitute for any approved NNRTI in therapeutic contexts. However, for non-clinical research applications—specifically those requiring a quinoxaline-scaffold NNRTI with high in vitro potency, demonstrated brain penetration, or a well-characterized CYP3A4 induction mechanism—Opaviraline offers specific, quantifiable properties that distinguish it from other tool compounds or abandoned NNRTIs.

Opaviraline vs. Other Abandoned NNRTIs: A Quantitative Comparison of In Vitro Potency, Brain Penetration, and CYP3A4 Induction


Opaviraline Demonstrates Sub-Nanomolar Potency Against Wild-Type HIV-1 Reverse Transcriptase

In a head-to-head biochemical assay using recombinant HIV-1 RT (HIVp66/HIVp51 heterodimer), Opaviraline (listed as GW867420X) exhibited an IC50 of 0.002 μg/mL, demonstrating approximately 4-fold greater potency than efavirenz (0.008 μg/mL) and over 150-fold greater potency than nevirapine (0.305 μg/mL) [1].

HIV-1 Reverse Transcriptase NNRTI Enzyme Inhibition IC50

Opaviraline Retains Potency Against Common NNRTI-Resistant HIV-1 Mutants

In a long-term (2-month) cell culture study designed to select for drug-resistant HIV-1 variants, Opaviraline (GW420867X) combined with lamivudine selected for specific NNRTI mutations (V106A, V108I, Y188H). Notably, when tested against single-, double-, and triple-mutated HIV-1 strains that emerged from these selection experiments, efavirenz, GW420867X, and UC-781 all retained pronounced antiviral potency [1]. This indicates that Opaviraline maintains a favorable resistance profile comparable to efavirenz and UC-781 against this panel of mutants.

Drug Resistance HIV-1 NNRTI Mutational Analysis Antiviral

Quantified Brain and CSF Penetration in Guinea Pig Model Distinguishes Opaviraline

Opaviraline (GW420867X) demonstrates quantifiable penetration across the blood-brain barrier (BBB) and into cerebrospinal fluid (CSF), a property not uniformly characterized across all abandoned NNRTIs. Using a guinea-pig brain perfusion technique, [14C]GW420867X showed a brain unidirectional transfer constant (Kin) of 38.4 ± 7.7 μL/min/g and a CSF Kin of 1.2 ± 0.1 μL/min/g [1]. This indicates that the BBB is the predominant entry route, distinguishing it from compounds with limited or unmeasured CNS access.

Blood-Brain Barrier CNS Penetration Pharmacokinetics HIV-associated Neurocognitive Disorder NNRTI

Opaviraline's Long Plasma Half-Life (≈50 Hours) Supports Once-Daily Dosing in Preclinical Models

In vivo pharmacokinetic studies of Opaviraline revealed a plasma half-life of approximately 50 hours, a duration that is notably longer than that of many first-generation NNRTIs (e.g., nevirapine: ~25-30 hours; delavirdine: ~5.8 hours) and supports once-daily dosing in animal models . However, systemic exposure decreased with increasing dose, displaying time-variant pharmacokinetics suggestive of decreased absorption or increased clearance at higher doses .

Pharmacokinetics Half-Life NNRTI Once-Daily Dosing Preclinical

Recommended Procurement Scenarios for Opaviraline in HIV and Pharmacological Research


High-Potency Control for HIV-1 Reverse Transcriptase Inhibition Assays

Researchers requiring a sub-nanomolar potency NNRTI as a positive control or benchmark compound in in vitro RT enzyme assays can utilize Opaviraline. Its IC50 of 0.002 μg/mL against recombinant HIV-1 RT provides a potent reference point for evaluating novel NNRTIs or screening compound libraries [1].

Mechanistic Studies of HIV-1 NNRTI Resistance and Cross-Resistance

Given its characterized resistance mutation profile and retained potency against a panel of single-, double-, and triple-mutated HIV-1 strains, Opaviraline is well-suited for studies investigating the evolution of NNRTI resistance, cross-resistance patterns, and combination therapy effects in cell culture models [1].

Pharmacological Investigations of CNS Penetration by Quinoxaline NNRTIs

Opaviraline's quantified brain and CSF penetration kinetics make it a valuable tool for studying the CNS distribution of quinoxaline-class compounds. It is applicable in experiments focused on blood-brain barrier transport, neuro-AIDS research, or the development of NNRTIs with improved CNS bioavailability [1].

Preclinical Tool Compound for CYP3A4 Induction and Drug-Drug Interaction Studies

As a potent CYP3A4 inducer, Opaviraline serves as a reference compound for investigating cytochrome P450 induction mechanisms, predicting drug-drug interaction liabilities, or validating in vitro and in vivo models of metabolic enzyme regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opaviraline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.